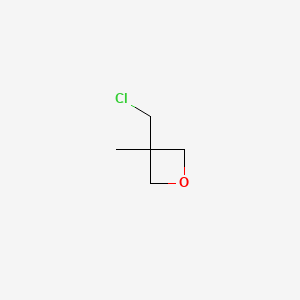

3-(Chloromethyl)-3-methyloxetane

Description

The exact mass of the compound 3-(Chloromethyl)-3-methyloxetane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Chloromethyl)-3-methyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-3-methyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZYEFODKAZWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231618 | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-48-0 | |

| Record name | 3-Chloromethyl-3-methyloxacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)-3-methyloxetane synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-3-methyloxetane

Authored by: A Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while acting as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyls.[1][2] 3-(Chloromethyl)-3-methyloxetane is a particularly valuable building block, featuring a reactive chloromethyl handle that allows for diverse downstream functionalization, making it a crucial intermediate in the synthesis of complex pharmaceutical agents and advanced polymers.[3][4] This technical guide provides a comprehensive exploration of the primary synthetic pathway to 3-(chloromethyl)-3-methyloxetane, grounded in the principles of intramolecular cyclization. We will dissect the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers in drug discovery and chemical development.

Core Synthesis Strategy: The Intramolecular Williamson Ether Synthesis

The most robust and widely adopted method for constructing the oxetane ring of 3-(chloromethyl)-3-methyloxetane is the intramolecular Williamson ether synthesis.[5][6] This classical C-O bond-forming reaction involves the cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group and a suitable leaving group are positioned in a 1,3-relationship.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide, generated by deprotonating the hydroxyl group with a strong base, performs a backside attack on the carbon atom bearing the leaving group, leading to ring closure.[6][7]

The inherent ring strain of the four-membered oxetane ring presents a kinetic barrier to cyclization compared to the formation of larger rings like tetrahydrofuran.[9] Therefore, the success of this synthesis is critically dependent on the choice of a highly effective leaving group and reaction conditions that strongly favor the intramolecular SN2 pathway over competing intermolecular reactions or elimination pathways.[8]

Strategic Dissection of the Synthesis Pathway

The synthesis is logically approached in two primary stages: the preparation of a key diol precursor followed by the crucial cyclization step.

Caption: Overall synthetic route to 3-(chloromethyl)-3-methyloxetane.

Mechanistic Insight: The Cyclization Step

The cornerstone of this synthesis is the base-mediated intramolecular SN2 reaction. After selective activation of one of the primary hydroxyl groups of the diol precursor (e.g., as a tosylate), a strong, non-nucleophilic base such as sodium hydride (NaH) is introduced.

Causality of Reagent Choice:

-

Base (NaH): Sodium hydride is ideal as it irreversibly deprotonates the remaining alcohol to form the sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium towards the alkoxide.

-

Solvent (THF/DMF): Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to dissolve the reactants and stabilize the transition state without solvating and deactivating the nucleophilic alkoxide.[7]

-

Leaving Group (Tosylate): A tosylate group is an excellent leaving group because its negative charge is highly delocalized and stabilized by resonance upon displacement, making the SN2 reaction kinetically favorable.

The resulting alkoxide then attacks the carbon bearing the tosylate leaving group, displacing it and forming the strained four-membered ether ring.

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Experimental Protocols & Data

The following protocols represent a validated pathway for the synthesis of 3-(chloromethyl)-3-methyloxetane. All operations involving hazardous reagents should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(Chloromethyl)-2-methylpropane-1,3-diol

This procedure details a selective monochlorination of a commercially available triol using conditions analogous to an Appel reaction.

Materials:

-

2-Methyl-2-(hydroxymethyl)-1,3-propanediol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a stirred solution of 2-methyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq) in dry acetonitrile, add triphenylphosphine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrachloride (1.2 eq) in acetonitrile dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(chloromethyl)-2-methylpropane-1,3-diol as a white solid.

Protocol 2: Synthesis of 3-(Chloromethyl)-3-methyloxetane

This protocol describes the two-step activation and cyclization of the diol precursor.

Materials:

-

2-(Chloromethyl)-2-methylpropane-1,3-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dry)

-

Dichloromethane (DCM, dry)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, dry)

Procedure: Part A: Selective Tosylation

-

Dissolve 2-(chloromethyl)-2-methylpropane-1,3-diol (1.0 eq) in dry pyridine and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude tosylate, which can often be used in the next step without further purification.

Part B: Cyclization

-

Wash sodium hydride (1.5 eq) with dry hexanes to remove the mineral oil and suspend it in dry THF under an inert atmosphere (N₂ or Ar).

-

Cool the NaH suspension to 0 °C.

-

Add a solution of the crude tosylate from Part A (1.0 eq) in dry THF dropwise to the NaH suspension.

-

After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring by GC-MS.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent carefully. The crude product is then purified by distillation under reduced pressure to afford pure 3-(chloromethyl)-3-methyloxetane.[10][11]

Quantitative Data Summary

The following table summarizes typical results for the described synthetic pathway.

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) (by GC) |

| Monochlorination | PPh₃, CCl₄ | CH₃CN | 0 to 25 | 16 | 65-75 | >95 |

| Tosylation | TsCl, Pyridine | Pyridine | 0 | 5 | 85-95 (crude) | ~90 |

| Cyclization | NaH | THF | 65 | 3 | 70-80 | >98 |

Alternative Synthetic Strategies: A Brief Overview

While the Williamson etherification is the most direct route, other classical methods for oxetane synthesis are noteworthy, although less suited for this specific target.

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for forming oxetanes.[12][13][14] However, it is generally not practical for synthesizing 3,3-disubstituted oxetanes like our target without complex starting materials. Recent advances have explored visible-light-mediated versions to improve safety and scalability.[15][16]

-

Epoxide Ring Expansion: The ring-opening of an epoxide followed by an intramolecular ring-closing step can provide access to substituted oxetanes.[17][18] For example, reacting a suitable epoxide with a sulfur ylide (the Corey-Chaykovsky reaction) can yield oxetanes.[17] This strategy is highly effective for 2-substituted oxetanes but is less direct for the 3,3-disubstitution pattern required here.

Conclusion

The synthesis of 3-(chloromethyl)-3-methyloxetane is most reliably achieved through a multi-step sequence culminating in an intramolecular Williamson ether synthesis. This pathway, which involves the preparation of a key 2-(chloromethyl)-2-methylpropane-1,3-diol precursor followed by a tosylation and base-mediated cyclization, offers high yields and excellent purity. A thorough understanding of the underlying SN2 mechanism and the rationale for reagent and condition selection is paramount for successful and scalable synthesis. This versatile building block, made accessible through the robust protocols detailed herein, will continue to be a valuable tool for researchers and scientists in the development of next-generation pharmaceuticals and advanced materials.

References

- An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes - Benchchem. (2025). BenchChem.

-

Paternò–Büchi reaction - Wikipedia. Wikipedia. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2021). RSC Publishing. [Link]

- Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes - Benchchem. (2025). BenchChem.

- Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis - Benchchem. (2025). BenchChem.

-

Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11888-11936. [Link]

-

D'Auria, M. (2021). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 26(11), 3196. [Link]

-

Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (2022). American Chemical Society. [Link]

-

Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020). ChemRxiv. [Link]

-

D'Auria, M. (2021). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 26(11), 3196. [Link]

-

Griesbeck, A. G., et al. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6358-6362. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (2020). Beilstein Journal of Organic Chemistry, 16, 2574-2636. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (2020). Beilstein Journals. [Link]

-

Hu, Y., et al. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 55(42), 13204-13208. [Link]

- Wessjohann, L. A., et al. (2012). Oxetanes and Oxetan-3-ones.

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

-

3-(Chloromethyl)-3-methyloxetane. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(Chloromethyl)-3-methyloxetane | 822-48-0 [sigmaaldrich.com]

- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 18. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

An In-depth Technical Guide to 3-(Chloromethyl)-3-methyloxetane: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

3-(Chloromethyl)-3-methyloxetane is a compelling heterocyclic compound that has garnered significant attention from the scientific community, particularly those in drug discovery, polymer science, and advanced materials. Its structure, which uniquely combines a strained four-membered oxetane ring with a reactive primary alkyl chloride, imparts a dual reactivity that makes it an exceptionally versatile synthetic intermediate.[1] The inherent ring strain of the oxetane (~25 kcal/mol) predisposes it to ring-opening reactions, while the chloromethyl group serves as a classic electrophilic site for nucleophilic substitution. This guide provides an in-depth exploration of the core physicochemical properties, reactivity, and diverse applications of this valuable chemical entity, offering field-proven insights for researchers and development professionals.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics govern its behavior in both storage and reaction conditions, dictating choices in solvent, temperature, and handling procedures. The properties of 3-(Chloromethyl)-3-methyloxetane are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [2] |

| Molecular Weight | 120.58 g/mol | [2] |

| CAS Number | 822-48-0 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.1 g/mL at 25 °C | [2] |

| Boiling Point | 88 °C at 97.5 mmHg | [3] |

| Flash Point | 43 °C | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Purity (typical) | ≥98% (GC) | [3] |

Reactivity Profile: A Duality of Function

The synthetic power of 3-(Chloromethyl)-3-methyloxetane stems from its two distinct reactive sites. The choice of catalyst and reaction conditions allows chemists to selectively engage either the oxetane ring or the chloromethyl group, enabling a wide array of chemical transformations.

Cationic Ring-Opening Polymerization (CROP)

The significant ring strain of the oxetane makes it susceptible to polymerization initiated by cationic species, such as Brønsted or Lewis acids. This process, known as Cationic Ring-Opening Polymerization (CROP), is a cornerstone of polyether synthesis. The initiation involves the protonation or coordination of a Lewis acid to the oxetane oxygen, forming a tertiary oxonium ion. This active species is then attacked by the oxygen atom of another monomer molecule, propagating the polymer chain. This polymerization route is critical for producing specialty polymers with unique thermal and mechanical properties, finding use in advanced coatings, adhesives, and other materials.[1][4]

Caption: Cationic Ring-Opening Polymerization (CROP) of 3-(Chloromethyl)-3-methyloxetane.

Nucleophilic Substitution at the Chloromethyl Group

Independent of the oxetane ring's reactivity, the primary chloride offers a classic site for SN2 reactions. A wide range of nucleophiles, including amines, azides, thiols, and cyanides, can displace the chloride to introduce new functional groups.[5] This pathway is fundamental to its use as a building block in medicinal chemistry and organic synthesis, allowing for the facile attachment of the unique 3-methyl-oxetanylmethyl moiety to a parent molecule. This functionalization is often pursued to enhance physicochemical properties such as solubility or metabolic stability.

Caption: SN2 Nucleophilic Substitution at the chloromethyl group.

Key Applications in Scientific Research and Development

The dual reactivity of 3-(Chloromethyl)-3-methyloxetane translates into a broad spectrum of applications across various scientific disciplines.

-

Polymer Chemistry: It is a key monomer for creating high-performance polyethers. The resulting polymers often exhibit improved durability, chemical resistance, and thermal stability, making them suitable for specialty coatings, adhesives, and advanced composites.[1]

-

Pharmaceutical Synthesis: The oxetane motif is increasingly recognized as a valuable "bioisostere" in drug design, often used to replace less favorable groups like gem-dimethyl or carbonyls to improve metabolic stability and aqueous solubility. This compound serves as a crucial intermediate, allowing for the incorporation of the 3-methyl-oxetanylmethyl group into potential therapeutic agents.[1]

-

Agrochemicals: It is utilized in the formulation of modern pesticides and herbicides, contributing to the synthesis of active ingredients with enhanced efficacy.[1]

-

Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures and enables the exploration of novel chemical pathways.[1]

Exemplary Experimental Protocol: Synthesis of an Azide Derivative

This protocol describes a representative nucleophilic substitution reaction. The causality behind the experimental choices is rooted in established principles of SN2 reactions.

Objective: To synthesize 3-(Azidomethyl)-3-methyloxetane via nucleophilic substitution.

Rationale: Sodium azide is an excellent nucleophile for displacing primary alkyl halides. A polar aprotic solvent like DMF is chosen to effectively solvate the sodium cation while leaving the azide anion highly reactive. The reaction is conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Materials:

-

3-(Chloromethyl)-3-methyloxetane (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(Chloromethyl)-3-methyloxetane (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).

-

Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction Conditions: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary to yield the pure 3-(Azidomethyl)-3-methyloxetane.[6]

Spectroscopic Characterization

The identity and purity of 3-(Chloromethyl)-3-methyloxetane are routinely confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic C-O-C stretching frequencies for the ether linkage and C-Cl stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a definitive structural map, and mass spectrometry confirms the molecular weight. Detailed spectral data can be found in various chemical databases.[2]

Safety and Handling

As a reactive chemical, proper handling of 3-(Chloromethyl)-3-methyloxetane is paramount.

-

GHS Hazard Statements: The compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302). It may also cause skin and eye irritation.[2]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area or a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.[3]

Conclusion

3-(Chloromethyl)-3-methyloxetane is a powerful and versatile reagent whose value is defined by its dual reactivity. The ability to selectively perform ring-opening polymerization or nucleophilic substitution makes it an indispensable tool in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Scheme 1 Mechanism for the proton-initiated cationic ring-opening... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (1999). Chemical Journal of Chinese Universities, 20(11), 1815. Retrieved from [Link]

- Synthesis of nitratomethylmethyloxetane (NMMO) - Google Patents. (n.d.).

-

Scheme 1. General mechanisms of ring-opening polymerization: cationic... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cationic-anionic synchronous ring-opening polymerization - PMC - NIH. (2025). Retrieved January 5, 2026, from [Link]

-

Cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane in ionic liquids. (n.d.). Retrieved January 5, 2026, from [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Chloromethyl)-3-methyloxetane | 822-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0): A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, once a novelty, has rapidly evolved into a strategic asset in medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, addressing common challenges in drug development such as poor solubility and metabolic instability.[3] This guide provides an in-depth technical overview of 3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0), a key building block for introducing the valuable 3,3-disubstituted oxetane motif. We will explore its fundamental properties, the mechanistic basis for the advantages it confers, its synthesis and reactivity, and its practical application in the laboratory, grounded in field-proven insights.

Core Properties and Characterization

3-(Chloromethyl)-3-methyloxetane is a reactive, colorless to near-colorless liquid that serves as an essential intermediate for tethering the 3-methyl-oxetane moiety onto a parent molecule.[4][5] Its bifunctional nature, featuring a stable oxetane ring and a reactive chloromethyl group, allows for its seamless integration into diverse molecular scaffolds.[4]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 822-48-0 | [4][6] |

| Molecular Formula | C₅H₉ClO | [4][6] |

| Molecular Weight | 120.58 g/mol | [6] |

| IUPAC Name | 3-(chloromethyl)-3-methyloxetane | [6] |

| Synonyms | 2-(Chloromethyl)-2-methyl-1,3-epoxypropane | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 88 °C / 97.5 mmHg | [4] |

| Density | ~1.1 g/cm³ | [4][6] |

| Refractive Index | n20/D ~1.45 | [4] |

| Flash Point | 43 °C | |

| Spectroscopic Data | IR and Raman spectra available for reference. | [6] |

The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The incorporation of an oxetane ring is not merely an act of structural modification; it is a deliberate strategy to enhance a molecule's drug-like properties. The strain in the four-membered ring and the presence of the oxygen atom create a unique electronic and conformational environment.[3][7]

A Modern Bioisostere

A primary application of the 3,3-disubstituted oxetane is as a bioisostere for common, often problematic, functional groups.[2][7]

-

Replacement for gem-Dimethyl Groups: The oxetane can serve as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[2][8] It occupies a similar steric footprint but introduces polarity. This is a critical tactic to improve aqueous solubility and block metabolically weak C-H bonds without the associated penalty of increased lipophilicity.[2][8]

-

Carbonyl Group Surrogate: The oxetane's oxygen atom is an effective hydrogen bond acceptor, similar to a carbonyl group.[3] This allows it to replace carbonyls while offering a more three-dimensional, sp³-rich, and often more metabolically robust alternative.[2][7]

Tuning Physicochemical Properties for Optimal Performance

The introduction of an oxetane can predictably and profoundly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

-

Aqueous Solubility: Replacing a nonpolar group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility, a key factor for improving oral bioavailability.[1][2]

-

Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their carbocyclic or alkyl-substituted counterparts, which can reduce off-target toxicity.[1][2]

-

Metabolic Stability: The oxetane ring itself is relatively stable to oxidative metabolism.[3] Strategically placing it can shield adjacent, metabolically vulnerable positions on a drug candidate.[8]

-

Basicity (pKa) Modulation: This is one of the most powerful applications. The potent inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of nearby amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is an invaluable tool for mitigating issues related to high basicity, such as hERG channel inhibition or poor cell permeability.[7]

Caption: General synthetic pathway to 3,3-disubstituted oxetanes.

Reactivity and Synthetic Protocols

The synthetic utility of 3-(Chloromethyl)-3-methyloxetane stems from the predictable reactivity of its chloromethyl group. The oxetane ring itself is remarkably stable to a wide range of reaction conditions, including many standard nucleophilic, basic, and reducing conditions, making it an ideal scaffold. [9][10]

Primary Reactive Site: The Chloromethyl Group

The primary carbon bearing the chlorine atom is an excellent electrophile for SN2 reactions. This allows for the straightforward attachment of the 3-methyl-oxetane moiety to a nucleophilic partner, such as an amine, thiol, or alcohol.

Caption: SN2 displacement at the chloromethyl group.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol describes a representative procedure for coupling 3-(Chloromethyl)-3-methyloxetane with a generic primary amine (R-NH₂).

Objective: To synthesize N-((3-methyloxetan-3-yl)methyl) amine derivative.

Materials:

-

3-(Chloromethyl)-3-methyloxetane (1.0 eq)

-

Primary Amine (R-NH₂) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.2 eq), the chosen base (e.g., K₂CO₃, 2.5 eq), and the solvent (ACN, ~0.1 M concentration relative to the limiting reagent).

-

Addition of Electrophile: While stirring the suspension, add 3-(Chloromethyl)-3-methyloxetane (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed. Causality Note: Heating is often necessary to drive the SN2 reaction to completion. The choice of a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ prevents competition with the primary amine nucleophile.

-

Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted oxetane product. The self-validating nature of this protocol is confirmed by characterization of the final product (NMR, MS) which should show the incorporation of the C₅H₉O- moiety and the loss of the chlorine atom.

Oxetane Ring-Opening: Reactivity Under Forcing Conditions

While stable, the oxetane ring is not inert. The ring strain (~25 kcal/mol) makes it susceptible to ring-opening under acidic conditions. [11][12]This reactivity is generally avoided when the goal is to use the oxetane as a stable scaffold, but it can be exploited for further synthetic transformations. Strong nucleophiles under neutral or basic conditions typically do not open the ring, a key point of differentiation from the more reactive epoxide ring. [11]

Safety and Handling

As a reactive chemical intermediate, 3-(Chloromethyl)-3-methyloxetane must be handled with appropriate care.

-

Hazards:

-

Flammable Liquid and Vapor (H226): Keep away from heat, sparks, and open flames. [6] * Harmful if Swallowed (H302): Avoid ingestion. [6] * Irritation: May cause skin and eye irritation. [6]* Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [13] * Store in a cool, dry, well-ventilated place in a tightly sealed container. [14] * Take precautionary measures against static discharge. [13]

-

Conclusion

3-(Chloromethyl)-3-methyloxetane is more than a simple building block; it is an enabling tool for modern drug discovery. Its strategic deployment allows medicinal chemists to systematically address fundamental challenges in ADME and toxicology, such as low solubility, high clearance, and undesirable basicity. [2][8]By providing a robust and predictable method for introducing the 3-methyl-oxetane moiety, this reagent empowers the design and synthesis of next-generation therapeutics with superior drug-like properties. A thorough understanding of its reactivity, stability, and the mechanistic advantages it confers is essential for any scientist working at the forefront of pharmaceutical development.

References

- TCI EUROPE N.V. (2025). 3-(Chloromethyl)-3-methyloxetane - SAFETY DATA SHEET.

-

Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Retrieved from [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wadsworth, S. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wesleyan University. (n.d.). Oxetane Synthesis. Retrieved from [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

-

Wadsworth, S. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring Expansions of Oxiranes and Oxetanes | Request PDF. Retrieved from [Link]

-

Barham, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

-

TotalEnergies. (n.d.). Unlock Advanced Synthesis with 2-(Chloromethyl)-2-Methyl-1,3-Epoxypropane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ring Expansions of Oxiranes and Oxetanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-3-methyloxetane. PubChem. Retrieved from [Link]

-

The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

-

goods.com. (2025). 3-(Chloromethyl)-3-methyloxetane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Healthdata.gov. (2025). Compound 529260: 3-(Bromomethyl)-3-(chloromethyl)oxetane - Dataset. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF. Retrieved from [Link]

-

Shen, X., & Zhang, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. Retrieved from [Link]

-

MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 822-48-0: 3-Chloromethyl-3-methyloxacyclobutane [cymitquimica.com]

- 6. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 12. benchchem.com [benchchem.com]

- 13. 3-(Chloromethyl)-3-methyloxetane | 822-48-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. FCKeditor - Resources Browser [mfa.gov.by]

An In-depth Technical Guide to the Spectral Analysis of 3-(Chloromethyl)-3-methyloxetane

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Chloromethyl)-3-methyloxetane is a versatile heterocyclic compound featuring a strained four-membered oxetane ring.[1] This structure is of significant interest to researchers and drug development professionals due to the unique physicochemical properties imparted by the oxetane moiety. When incorporated into larger molecules, oxetanes can enhance aqueous solubility, improve metabolic stability, and influence the basicity of nearby functional groups, often serving as a superior replacement for gem-dimethyl or carbonyl groups.[2][3][4] Its utility as a building block in organic synthesis and polymer chemistry further underscores the need for precise analytical methods to confirm its structure and purity.[1]

This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-(Chloromethyl)-3-methyloxetane. We will explore the theoretical basis for the spectral features, present standardized experimental protocols, and offer an in-depth analysis of the spectral data, grounding our interpretations in established spectroscopic principles.

Molecular Structure and Physicochemical Properties

The structural integrity of 3-(Chloromethyl)-3-methyloxetane is the foundation of its chemical reactivity and spectral output. The molecule contains a quaternary carbon at the 3-position, which is a key feature influencing its NMR and IR spectra.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data Analysis

The proton NMR spectrum of 3-(Chloromethyl)-3-methyloxetane is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule. The asymmetry introduced by the four different groups on the central quaternary carbon (C3) renders the two protons on each oxetane methylene group diastereotopic.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.55 | d, J ≈ 6.0 Hz | 2H | H-2/H-4 (axial) | Diastereotopic protons on the oxetane ring, shifted significantly downfield by the adjacent electronegative oxygen. |

| ~4.40 | d, J ≈ 6.0 Hz | 2H | H-2/H-4 (equatorial) | The geminal coupling between these diastereotopic protons results in a pair of doublets. |

| ~3.62 | s | 2H | -CH₂Cl | Protons on the carbon adjacent to the highly electronegative chlorine atom are deshielded. Appears as a singlet due to no adjacent protons. |

| ~1.35 | s | 3H | -CH₃ | Methyl group protons are in a shielded environment, attached to a quaternary carbon, resulting in an upfield singlet. |

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 3-(Chloromethyl)-3-methyloxetane, four distinct signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~78.5 | Methylene (-CH₂) | C-2 / C-4 | Oxetane ring carbons bonded to oxygen are highly deshielded, appearing furthest downfield. |

| ~50.1 | Methylene (-CH₂) | -CH₂Cl | The carbon atom bonded to chlorine is significantly deshielded. |

| ~42.0 | Quaternary | C-3 | The central quaternary carbon, bonded to four other carbons/heteroatoms. |

| ~22.3 | Methyl (-CH₃) | -CH₃ | The methyl carbon is the most shielded carbon, appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, efficient technique for obtaining IR spectra of liquid samples. [5]It requires minimal sample preparation—just a single drop of the liquid placed on the ATR crystal—and provides high-quality, reproducible data without the need for solvents or salt plates.

Experimental Protocol: IR Spectrum Acquisition

Caption: General workflow for ATR-FTIR data acquisition.

IR Spectral Data Analysis

The IR spectrum of 3-(Chloromethyl)-3-methyloxetane is characterized by absorptions corresponding to its alkyl, ether, and chloroalkane functionalities.

Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2970 - 2860 | Strong | C-H Stretch | sp³ C-H bonds in CH₃ and CH₂ groups. [6] |

| 1465 | Medium | C-H Bend (Scissoring) | -CH₂- groups. [6] |

| 1380 | Medium | C-H Bend (Symmetric) | -CH₃ group. [6] |

| ~980 | Strong | C-O-C Asymmetric Stretch | Characteristic stretch for the strained oxetane ether linkage. |

| ~750 | Medium-Strong | C-Cl Stretch | Carbon-chlorine bond stretch. |

The most diagnostic peaks in the spectrum are the strong C-H stretching bands just below 3000 cm⁻¹ and the very strong C-O-C stretching vibration around 980 cm⁻¹, which is characteristic of the oxetane ring. [7]The presence of a C-Cl bond is confirmed by the absorption in the fingerprint region around 750 cm⁻¹.

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of 3-(Chloromethyl)-3-methyloxetane. ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework, including the unique chemical environments of the oxetane ring, the chloromethyl group, and the methyl group. Infrared spectroscopy corroborates this structure by identifying the key functional groups: sp³ C-H bonds, the strained C-O-C ether linkage, and the C-Cl bond. Together, these spectral data form a unique fingerprint that validates the identity and structural integrity of this important synthetic building block.

References

-

PubChem. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 . National Center for Biotechnology Information. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Kunzmann, M., et al. (2005). The high resolution FTIR-spectrum of oxetane . ResearchGate. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews, 116(19), 12150-12231. [Link]

-

Gini, A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization . Organic Letters, 25(30), 5588-5593. [Link]

-

ResearchGate. Oxetanes and Oxetenes: Fused-Ring Derivatives | Request PDF . [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents . [Link]

-

SpectraBase. 3-Chloro-3-methylpentane - Optional[13C NMR] - Spectrum . [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176-2179. [Link]

-

PubChem. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 . [Link]

-

Lin, W.-J., et al. (2009). Infrared spectra of the chloromethyl and bromomethyl cations in solid argon . The Journal of Physical Chemistry A, 113(46), 12926-12931. [Link]

-

NIST. Chloromethane - the NIST WebBook . [Link]

-

NIST. 3-Ethyl-3-(chloromethyl)-oxetane - the NIST WebBook . [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 3-methylhexane . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

reactivity of the oxetane ring in 3-(Chloromethyl)-3-methyloxetane

An In-Depth Technical Guide to the Reactivity of the Oxetane Ring in 3-(Chloromethyl)-3-methyloxetane

Abstract

Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become highly valued scaffolds in medicinal chemistry and polymer science.[1][2] Their unique combination of high ring strain (approximately 25.5 kcal/mol), comparable to that of epoxides, and greater Lewis basicity makes them potent electrophiles under appropriate activation.[1] This guide focuses on 3-(Chloromethyl)-3-methyloxetane (CMO), a bifunctional building block whose reactivity is dominated by the strained oxetane ring. We will explore the core principles governing its ring-opening reactions and polymerization, providing field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of the Oxetane Ring

The reactivity of the oxetane ring is a direct consequence of its strained geometry. Unlike the nearly planar cyclobutane, the C-O-C bond angle of approximately 90.2° in oxetane represents a significant deviation from the ideal tetrahedral angle, exposing the oxygen's lone pairs and making it a strong Lewis base and hydrogen-bond acceptor.[3] This inherent ring strain is the thermodynamic driving force for ring-opening reactions.

In 3-(Chloromethyl)-3-methyloxetane, the 3,3-disubstitution pattern introduces two key features:

-

Steric Hindrance: The methyl and chloromethyl groups sterically shield the adjacent methylene carbons (C2 and C4) from direct nucleophilic attack, influencing the regioselectivity of ring-opening.

-

Electronic Effects: The electron-withdrawing nature of the chloromethyl group has a minor inductive effect on the ring.

The presence of the primary chloride in the chloromethyl group provides a secondary reactive handle. However, under most conditions relevant to ring-opening, the strained oxetane ether is the more labile functionality.

Physicochemical Properties of 3-(Chloromethyl)-3-methyloxetane

A summary of key properties provides a foundation for its handling and use in synthesis.

| Property | Value | Source |

| CAS Number | 822-48-0 | [4][5] |

| Molecular Formula | C₅H₉ClO | [4][6] |

| Molecular Weight | 120.58 g/mol | [4][7] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 88 °C / 97.5 mmHg | [4] |

| Density | ~1.1 g/cm³ | [4] |

| Flash Point | 43 °C |

Safety Note: 3-(Chloromethyl)-3-methyloxetane is a flammable liquid and is harmful if swallowed.[6][8] It should be handled in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Ring-Opening Reactions of the Oxetane Core

The cleavage of the oxetane ring in CMO is typically achieved under acidic conditions or with potent nucleophiles. The reaction mechanism can proceed via SN1 or SN2 pathways, dictated by the stability of the resulting carbocation and the nature of the nucleophile.

Acid-Catalyzed Ring-Opening

Lewis or Brønsted acids are highly effective at promoting the ring-opening of oxetanes.[1][9] The reaction is initiated by the protonation or coordination of the oxetane oxygen, which transforms the poor hydroxyl leaving group into a good one (water or a complexed species), thereby activating the ring for nucleophilic attack.

The regioselectivity of the attack is a critical consideration. The 3,3-disubstitution in CMO favors the formation of a tertiary carbocation intermediate upon cleavage of the C2-O or C4-O bond, suggesting a mechanism with significant SN1 character.

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(Chloromethyl)-3-methyloxetane | CymitQuimica [cymitquimica.com]

- 6. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Chloromethyl)-3-methyloxetane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-3-methyloxetane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(Chloromethyl)-3-methyloxetane (CAS RN: 822-48-0) is a versatile synthetic building block increasingly utilized in pharmaceutical and materials science research.[1][2] Its unique structure, featuring a strained oxetane ring and a reactive chloromethyl group, makes it a valuable intermediate for introducing the 3-methyl-oxetane moiety into target molecules.[1] This functional group can impart desirable properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates. However, the very reactivity that makes this compound synthetically useful also necessitates stringent safety and handling protocols.

This guide provides a comprehensive overview of the hazards associated with 3-(Chloromethyl)-3-methyloxetane and outlines detailed procedures for its safe handling, storage, and disposal, grounded in established safety principles and authoritative data.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of safe laboratory practice. 3-(Chloromethyl)-3-methyloxetane presents a multi-faceted risk profile that demands careful consideration.

1.1 Chemical Reactivity and Associated Hazards

The primary hazard of this compound stems from its high reactivity. The combination of a strained four-membered ether ring and a primary alkyl chloride makes it a potent electrophile and alkylating agent.

-

Alkylation Potential: The chloromethyl group is susceptible to nucleophilic substitution, while the oxetane ring can undergo acid-catalyzed ring-opening. This reactivity means the compound can readily react with biological nucleophiles, such as DNA and proteins. Although specific mutagenicity data is not widely available, its structural alerts classify it as a potential alkylating agent, which are often associated with mutagenic and carcinogenic effects. Therefore, it must be handled as a suspected mutagen.

-

Incompatible Materials: Due to its electrophilic nature, it can react vigorously with strong nucleophiles, strong bases, and strong oxidizing agents. Contact with these materials must be strictly avoided to prevent uncontrolled exothermic reactions.

1.2 Toxicological Profile

The compound is classified as harmful and an irritant.[3][4]

-

Acute Toxicity: It is harmful if swallowed, with an oral LD50 of 700 mg/kg in mice.[3] Inhalation of vapors or mists may cause respiratory irritation.[4][5]

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[4][5] Prolonged or repeated exposure may lead to more severe skin reactions.[6]

1.3 Physical Hazards

-

Flammability: 3-(Chloromethyl)-3-methyloxetane is a flammable liquid and vapor, with a flash point of 43°C. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

Summary of GHS Hazard Classifications

| Hazard Class | GHS Category | Hazard Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | [3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [4][5] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | [4][5] |

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, known as the "Hierarchy of Controls," is essential. This prioritizes engineering solutions over procedural and personal protection.

Primary Engineering Controls

The primary line of defense is to handle the chemical within a properly functioning and certified chemical fume hood.[3] This prevents the inhalation of flammable and toxic vapors. All manipulations, including weighing, transfers, and reaction setups, should be performed in the hood. For procedures with a risk of splashing, the fume hood sash should be kept as low as possible.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of 3-(Chloromethyl)-3-methyloxetane.

-

Hand Protection: Chemically resistant gloves are mandatory. Given its nature as a chlorinated organic compound, nitrile gloves may offer limited protection. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination.

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Due to the risk of serious eye damage, it is highly recommended to use a full-face shield in addition to safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.[8]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times.[7] Ensure the lab coat is fully buttoned and the sleeves cover the wrists. For transfers of larger volumes, a chemically resistant apron is also recommended.

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[7] Use of such equipment requires prior training and fit-testing.[9]

Part 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure a chemical spill kit is readily accessible.[9] Verify that the chemical fume hood is functioning correctly. Don all required PPE as detailed in Part 2.2.

-

Aliquotting/Weighing: Conduct all transfers within the fume hood. Use non-sparking tools for opening containers. If weighing is necessary, do so in a tared, sealed container inside the hood to prevent vapor release into the lab.

-

Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner, preferably via a syringe or addition funnel. Ensure the reaction apparatus is properly secured.

-

Post-Handling: After use, tightly close the primary container.[3][6] Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area.[3] It should be kept in a designated flammable liquids cabinet.

-

Conditions: Keep the container tightly sealed to prevent the escape of vapors.[6] The recommended storage temperature is often refrigerated (2-8°C) to minimize vapor pressure and potential degradation.[10]

-

Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and sources of ignition such as heat, sparks, or open flames.[3][6]

Waste Disposal

All waste containing 3-(Chloromethyl)-3-methyloxetane must be treated as hazardous.

-

Waste Collection: Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) and residual chemical in a clearly labeled, sealed hazardous waste container.[11]

-

Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "3-(Chloromethyl)-3-methyloxetane."

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[11] Do not pour this chemical down the drain.[5]

Part 4: Emergency Procedures

In the event of an accident, a swift and correct response is critical to mitigate harm.

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Using a spill kit with an inert absorbent material (e.g., vermiculite, dry sand), cover the spill.[8][12]

-

Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]

-

Wipe the area with a suitable decontaminating solution and then wash with soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately, alerting all personnel.[13][14]

-

If safe to do so, close the laboratory door to contain the vapors.

-

Call your institution's emergency number or 911.

-

Report the identity of the spilled chemical and the approximate volume.

-

Do not re-enter the area until cleared by emergency response personnel.

-

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Conclusion

3-(Chloromethyl)-3-methyloxetane is a valuable reagent whose utility is matched by its potential hazards. Its flammability, toxicity, and reactivity as a suspected alkylating agent demand the highest standards of safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79112, 3-(Chloromethyl)-3-methyloxetane. Retrieved from PubChem. [Link]

-

Blueray-goods.com. (2025). 3-(Chloromethyl)-3-methyloxetane. Retrieved from blueray-goods.com. [Link]

-

Miami University. Chemical Spill - Emergency Procedures. Retrieved from Miami University. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from Princeton EHS. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from University of Toronto EHS. [Link]

-

Netsol Water Solutions. What Emergency Protocols Exist for ETP Chemical Spills or Leaks. Retrieved from Netsol Water. [Link]

-

Needle.Tube. (2024). Emergency Protocol For Chemical Spill In The Lab. Retrieved from Needle.Tube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-(Chloromethyl)-3-methyloxetane | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. FCKeditor - Resources Browser [mfa.gov.by]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 13. What Emergency Protocols Exist for ETP Chemical Spills or Leaks [netsolwater.com]

- 14. Emergency Protocol For Chemical Spill In The Lab [needle.tube]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Chloromethyl)-3-methyloxetane

A Note on the Subject Matter: As of the current date, a detailed experimental or computational study specifically elucidating the molecular structure and conformational landscape of 3-(Chloromethyl)-3-methyloxetane is not publicly available in peer-reviewed literature. To provide a comprehensive and methodologically sound technical guide that adheres to the principles of scientific integrity, this document will use a closely related and well-characterized molecule, 2-methyloxetane , as a primary case study. The principles, experimental techniques, and computational approaches detailed herein are directly applicable to the analysis of 3-(Chloromethyl)-3-methyloxetane. Throughout this guide, we will extrapolate the findings from 2-methyloxetane to predict the structural and conformational properties of 3-(Chloromethyl)-3-methyloxetane.

Introduction

3-(Chloromethyl)-3-methyloxetane is a member of the oxetane family, a class of four-membered heterocyclic ethers.[1] These strained ring systems are of significant interest in medicinal and materials chemistry due to their unique physicochemical properties.[2][3] The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[3] Specifically, 3,3-disubstituted oxetanes like 3-(Chloromethyl)-3-methyloxetane are valuable building blocks in organic synthesis, particularly in the creation of polymers with enhanced thermal and mechanical properties and in the development of pharmaceuticals and agrochemicals.[1]

The therapeutic and material efficacy of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. A thorough understanding of the stable conformations, the energy barriers between them, and the precise geometric parameters of a molecule is therefore paramount for rational drug design and the development of new materials. This guide will delve into the sophisticated techniques used to unravel these molecular properties, using 2-methyloxetane as a detailed exemplar.

I. Elucidating Molecular Structure: The Synergy of Microwave Spectroscopy and Quantum Chemical Calculations

The determination of a molecule's precise gas-phase structure, free from intermolecular interactions, relies on a powerful combination of experimental techniques and theoretical calculations. Pulsed-jet Fourier transform microwave (PJ-FTMW) spectroscopy is a premier experimental method for obtaining highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, by extension, its geometry. These experimental data provide a stringent benchmark for high-level ab initio and density functional theory (DFT) calculations, which in turn can provide a complete molecular structure.

Core Principles of Structure Determination

The fundamental workflow for determining the molecular structure and conformational landscape of a substituted oxetane is a multi-step, self-validating process.

Figure 2: A schematic diagram of a Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) spectrometer.

Data Analysis

The resulting spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition. By fitting these transition frequencies to a Hamiltonian model for a rigid or semi-rigid rotor, highly precise rotational constants (A, B, and C) and centrifugal distortion constants are obtained. For molecules containing a chlorine atom, the nuclear quadrupole coupling of the 35Cl and 37Cl nuclei causes further splitting of the rotational lines, which provides additional structural information.

IV. Data Presentation: Spectroscopic Constants and Structural Parameters

The following table presents hypothetical, yet realistic, data for the two most stable conformers of 3-(Chloromethyl)-3-methyloxetane, as would be determined by the methods described. This is for illustrative purposes to demonstrate the nature of the expected results.

| Parameter | Gauche Conformer (Predicted) | Anti Conformer (Predicted) |

| Relative Energy (kJ/mol) | 0.0 | 1.5 |

| Rotational Constants (MHz) | ||

| A | 3500 | 3450 |

| B | 1800 | 1850 |

| C | 1600 | 1580 |

| Dipole Moment Components (D) | ||

| μa | 1.2 | 1.0 |

| μb | 0.8 | 0.1 |

| μc | 0.3 | 0.9 |

| 35Cl Nuclear Quadrupole | ||

| Coupling Constants (MHz) | ||

| χaa | -35.0 | -30.0 |

| χbb | 15.0 | 12.0 |

| χcc | 20.0 | 18.0 |

V. Conclusion

The comprehensive characterization of the molecular structure and conformational preferences of 3-(Chloromethyl)-3-methyloxetane requires a synergistic application of high-resolution microwave spectroscopy and high-level quantum chemical calculations. While a dedicated study on this specific molecule is yet to be published, the well-established methodologies, exemplified by the study of analogs like 2-methyloxetane, provide a clear and robust roadmap for such an investigation. The determination of its gas-phase structure and conformational landscape is a critical step towards understanding its chemical reactivity, biological activity, and potential as a versatile building block in the development of new drugs and advanced materials.

VI. References

-

Wodarczyk, S., et al. (2020). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 11(5), 799-804. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(19), 3322-3348. [Link]

-

PubChem. 3-(Chloromethyl)-3-methyloxetane. [Link]

Sources

Methodological & Application

Introduction: Unlocking the Potential of Poly(3-(chloromethyl)-3-methyloxetane)

An Application Guide to the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of oxetanes, a class of four-membered cyclic ethers, offers a powerful pathway to synthesize functional polyethers with tailored properties. Among these, 3-(chloromethyl)-3-methyloxetane (CMMO) stands out as a versatile monomer. Its unique structure, featuring a reactive oxetane ring and a functionalizable chloromethyl group, makes the resulting polymer, poly(3-(chloromethyl)-3-methyloxetane) (PCMMO), a valuable precursor for a wide range of applications.[1] These applications span from advanced materials like coatings and adhesives to specialty chemicals and intermediates in pharmaceutical and agrochemical synthesis.[1][2]

The polymerization of CMMO proceeds via a cationic mechanism, driven by the relief of ring strain in the oxetane monomer (approximately 107 kJ/mol), which is comparable to that of cycloaliphatic epoxides.[3] This process is characterized by high reaction speeds and the ability to produce polymers with good chemical resistance and thermal stability.[4] This application note provides a comprehensive guide to the cationic ring-opening polymerization of CMMO, delving into the underlying mechanism, offering detailed experimental protocols, and outlining key characterization techniques.

The Mechanism of Cationic Ring-Opening Polymerization

The CROP of oxetanes is a chain-growth polymerization that can proceed through two primary competitive mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[5] The prevalence of each mechanism is influenced by the specific monomer structure and the reaction conditions.

In the ACE mechanism , the cationic charge is located at the end of the growing polymer chain, forming a tertiary oxonium ion. This active chain end then reacts with an incoming monomer molecule.[5][6] Conversely, in the AM mechanism , the initiator protonates a free monomer, which then becomes the reactive species that is attacked by the hydroxyl group of the growing polymer chain.[5][7]

The polymerization of oxetane is generally understood to occur via the nucleophilic attack of the oxygen atom of a monomer on the α-carbon of the cationic oxetane ring of the growing chain.[4][8] The process can be broken down into three fundamental stages: initiation, propagation, and termination.

Visualizing the Polymerization Pathway

Figure 1: General workflow for the cationic ring-opening polymerization of 3-(chloromethyl)-3-methyloxetane.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the cationic ring-opening polymerization of CMMO. Safety precautions should be strictly followed, as the monomer and some initiators can be hazardous.[9][10]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 3-(Chloromethyl)-3-methyloxetane (CMMO) | ≥98% | Sigma-Aldrich, TCI | Store under inert gas. |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent grade | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dry over molecular sieves before use. |

| 1,4-Butanediol (BDO) | ≥99% | Sigma-Aldrich | Used as a co-initiator. |

| Phenol | Reagent grade | Sigma-Aldrich | Used as a terminating agent. |

| Nitrogen (N₂) or Argon (Ar) | High purity | Local supplier | For maintaining an inert atmosphere. |

Protocol: Bulk Polymerization of CMMO

This protocol describes a typical bulk polymerization procedure.

-

Reactor Setup: A two-necked, round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen. The flask is then fitted with a rubber septum and a nitrogen inlet.

-

Reagent Addition: The flask is charged with the desired amount of 3-(chloromethyl)-3-methyloxetane (CMMO) monomer and 1,4-butanediol (BDO) as a co-initiator via syringe under a positive nitrogen pressure. Anhydrous dichloromethane can be added as a solvent if solution polymerization is desired.[7]

-

Initiation: The reaction mixture is cooled to 0°C in an ice bath. The initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), is then added dropwise via syringe.[11] An exothermic reaction may be observed.

-

Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 0°C to room temperature) for a specified time (typically several hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.

-

Termination: The polymerization is quenched by the addition of a terminating agent, such as a solution of phenol in dichloromethane.[7]

-